molecular formula C11H21N3S B12327834 1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate CAS No. 847499-74-5

1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate

Cat. No.: B12327834
CAS No.: 847499-74-5
M. Wt: 227.37 g/mol
InChI Key: RNQNOMSGDMTICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. The compound’s structure consists of a 1-hexyl-3-methylimidazolium cation paired with a thiocyanate anion, making it a versatile material for various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate typically involves the following steps:

  • Synthesis of 1-hexyl-3-methylimidazolium chloride

      Reactants: 1-methylimidazole and 1-chlorohexane.

      Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile.

      Procedure: 1-methylimidazole is reacted with 1-chlorohexane to form 1-hexyl-3-methylimidazolium chloride.

  • Ion Exchange to Form Thiocyanate Salt

      Reactants: 1-hexyl-3-methylimidazolium chloride and potassium thiocyanate.

      Reaction Conditions: The ion exchange reaction is typically performed in water or an organic solvent.

      Procedure: The chloride salt is mixed with potassium thiocyanate, resulting in the formation of 1-hexyl-3-methylimidazolium thiocyanate and potassium chloride as a by-product.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate undergoes various chemical reactions, including:

  • Substitution Reactions

      Reagents: Common reagents include alkyl halides and nucleophiles.

      Conditions: These reactions are typically carried out in polar solvents at moderate temperatures.

      Products: Substitution reactions can lead to the formation of new imidazolium salts with different anions.

  • Oxidation and Reduction Reactions

      Reagents: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride.

      Conditions: These reactions are performed under controlled conditions to prevent decomposition.

      Products: Oxidation can lead to the formation of imidazolium-based oxidized products, while reduction can yield reduced forms of the compound.

  • Complex Formation

      Reagents: Metal salts and coordination compounds.

      Conditions: These reactions are carried out in solution, often at room temperature.

Scientific Research Applications

1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate has a wide range of scientific research applications:

  • Chemistry

      Solvent: Used as a green solvent in organic synthesis due to its low volatility and high thermal stability.

      Catalysis: Acts as a catalyst or co-catalyst in various chemical reactions, enhancing reaction rates and selectivity.

  • Biology

      Biomolecule Stabilization: Used to stabilize proteins and enzymes, improving their activity and shelf life.

      Drug Delivery: Investigated for its potential in drug delivery systems due to its ability to solubilize a wide range of pharmaceutical compounds.

  • Medicine

      Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for use in disinfectants and antimicrobial coatings.

      Therapeutics: Explored for its potential therapeutic applications, including as an anti-cancer agent.

  • Industry

      Electrolytes: Used in electrochemical applications such as batteries and supercapacitors due to its high ionic conductivity.

      Separation Processes: Employed in separation techniques, including liquid-liquid extraction and gas absorption.

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with negatively charged sites on biomolecules, while the thiocyanate anion can participate in coordination with metal ions. These interactions can modulate the activity of enzymes, stabilize protein structures, and enhance the solubility of hydrophobic compounds.

Comparison with Similar Compounds

1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate can be compared with other similar compounds, such as:

  • 1-hexyl-3-methylimidazolium chloride

      Differences: Contains a chloride anion instead of thiocyanate.

      Applications: Used in similar applications but may have different solubility and reactivity profiles.

  • 1-hexyl-3-methylimidazolium iodide

      Differences: Contains an iodide anion.

      Applications: Used in dye-sensitized solar cells and other electrochemical applications.

  • 1-ethyl-3-methylimidazolium chloride

      Differences: Contains an ethyl group instead of a hexyl group.

      Applications: Used as an electrolyte in batteries and as a solvent in organic synthesis.

The uniqueness of this compound lies in its combination of the 1-hexyl-3-methylimidazolium cation with the thiocyanate anion, providing a distinct set of properties and applications compared to other imidazolium-based ionic liquids.

Properties

CAS No.

847499-74-5

Molecular Formula

C11H21N3S

Molecular Weight

227.37 g/mol

IUPAC Name

1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium;thiocyanate

InChI

InChI=1S/C10H20N2.CHNS/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1-3/h8-9H,3-7,10H2,1-2H3;3H

InChI Key

RNQNOMSGDMTICP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[NH+]1CN(C=C1)C.C(#N)[S-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.